![molecular formula C13H7F21O3 B12081808 Tris(1H,1H-heptafluorobutyl)orthoformate](/img/structure/B12081808.png)
Tris(1H,1H-heptafluorobutyl)orthoformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(1H,1H-heptafluorobutyl)orthoformate is a chemical compound with the molecular formula C13H7F21O3 and a molecular weight of 610.16 g/mol . This compound is characterized by the presence of three heptafluorobutyl groups attached to an orthoformate core. It is known for its unique chemical properties, particularly its high fluorine content, which imparts significant stability and resistance to degradation.
Vorbereitungsmethoden
The synthesis of Tris(1H,1H-heptafluorobutyl)orthoformate typically involves the reaction of heptafluorobutyl alcohol with orthoformic acid esters under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the orthoformate ester. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Tris(1H,1H-heptafluorobutyl)orthoformate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the heptafluorobutyl groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield heptafluorobutyl alcohol and orthoformic acid derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s fluorinated nature makes it resistant to many oxidative and reductive conditions.
Wissenschaftliche Forschungsanwendungen
Tris(1H,1H-heptafluorobutyl)orthoformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology and Medicine: Its stability and resistance to degradation make it useful in the development of pharmaceuticals and diagnostic agents.
Vergleich Mit ähnlichen Verbindungen
Tris(1H,1H-heptafluorobutyl)orthoformate can be compared with other fluorinated orthoformates, such as:
Tris(1H,1H-heptafluorobutyl)phosphate: Similar in structure but contains a phosphate group instead of an orthoformate core.
Triethyl orthoformate: Lacks the fluorinated groups, making it less stable and less resistant to degradation.
The uniqueness of this compound lies in its high fluorine content, which imparts exceptional stability and resistance to chemical and thermal degradation, making it highly valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C13H7F21O3 |
---|---|
Molekulargewicht |
610.16 g/mol |
IUPAC-Name |
4-[bis(2,2,3,3,4,4,4-heptafluorobutoxy)methoxy]-1,1,1,2,2,3,3-heptafluorobutane |
InChI |
InChI=1S/C13H7F21O3/c14-5(15,8(20,21)11(26,27)28)1-35-4(36-2-6(16,17)9(22,23)12(29,30)31)37-3-7(18,19)10(24,25)13(32,33)34/h4H,1-3H2 |
InChI-Schlüssel |
IMTCRGNSRMBVIY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(OCC(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.